molecular formula C10H15Cl5N2 B13840359 N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B13840359
M. Wt: 340.5 g/mol
InChI Key: HJZGSXZZBDFQMH-UHFFFAOYSA-N
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Description

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes chloroethyl and dichlorophenyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2-chloroethylamine with 2,3-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in its dihydrochloride form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis in cancer cells. The molecular targets include DNA, enzymes involved in DNA replication, and proteins critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride
  • N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine dihydrochloride
  • N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine dihydrochloride

Uniqueness

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15Cl5N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H

InChI Key

HJZGSXZZBDFQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl

Origin of Product

United States

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